molecular formula C12H12N2O2 B1445618 Ethyl 4-aminoquinoline-6-carboxylate CAS No. 1416440-06-6

Ethyl 4-aminoquinoline-6-carboxylate

Cat. No.: B1445618
CAS No.: 1416440-06-6
M. Wt: 216.24 g/mol
InChI Key: SDKZZVMTGSJGDB-UHFFFAOYSA-N
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Description

Ethyl 4-aminoquinoline-6-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including antimalarial, anticancer, and antibacterial properties . This compound, with its unique structure, is of particular interest in medicinal chemistry and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

Ethyl 4-aminoquinoline-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting potential anticancer properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target biomolecules .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic pathways . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and impaired cell growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of the target biomolecule’s activity, depending on the nature of the interaction . For instance, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased apoptosis and reduced cell proliferation . These long-term effects are likely due to the sustained inhibition of key enzymes and disruption of cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . One of the primary metabolic pathways for this compound is its conversion to active metabolites by cytochrome P450 enzymes in the liver . These metabolites can then exert their pharmacological effects by interacting with target biomolecules . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells by membrane transporters, such as organic cation transporters, and distributed to various cellular compartments . Once inside the cell, this compound can bind to specific proteins, such as albumin, which facilitates its distribution and accumulation in target tissues . This localization is crucial for the compound’s pharmacological activity, as it ensures that this compound reaches its target biomolecules in sufficient concentrations .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cellular signaling and gene expression . The subcellular localization of this compound is mediated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the presence of a nuclear localization signal can facilitate the transport of this compound into the nucleus, where it can modulate transcriptional activity .

Preparation Methods

The synthesis of ethyl 4-aminoquinoline-6-carboxylate typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Ethyl 4-aminoquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-6-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

Ethyl 4-aminoquinoline-6-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Ethyl 4-aminoquinoline-6-carboxylate can be compared with other quinoline derivatives such as chloroquine, hydroxychloroquine, and amodiaquine. These compounds share a similar quinoline core structure but differ in their substituents, which influence their biological activities and therapeutic applications . For example:

This compound stands out due to its unique combination of substituents, which may offer distinct advantages in terms of potency, selectivity, and reduced side effects.

Biological Activity

Ethyl 4-aminoquinoline-6-carboxylate is a compound belonging to the aminoquinoline class, recognized for its diverse biological activities, particularly in antimalarial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Target and Mode of Action

This compound primarily targets the malaria parasite Plasmodium falciparum. Its mechanism of action is believed to involve the inhibition of heme polymerase, which is crucial for the detoxification of heme within the parasite. By disrupting this process, the compound leads to the accumulation of toxic free heme, ultimately resulting in parasite death.

Biochemical Pathways

The compound affects several biochemical pathways:

  • Heme Detoxification Pathway : Inhibition of heme polymerization disrupts the detoxification process in Plasmodium falciparum, leading to increased levels of toxic heme.
  • Nucleic Acid Biosynthesis : this compound has also shown potential in inhibiting enzymes involved in nucleic acid synthesis, suggesting anticancer properties.

This compound exhibits significant interactions with various biological targets:

  • Enzymes and Proteins : The compound interacts with enzymes critical for the survival and proliferation of Plasmodium falciparum, including lactate dehydrogenase. Molecular docking studies indicate potential effective inhibition of these enzymes.
  • Cellular Effects : It influences cellular functions by modulating signaling pathways and gene expression, impacting cellular metabolism and function across different cell types.

Antimalarial Activity

A series of studies have demonstrated the antimalarial efficacy of this compound:

  • In Vitro Studies : The compound exhibited potent antiplasmodial activity against both chloroquine-sensitive (3D7) and resistant (K1) strains of Plasmodium falciparum, with IC50 values ranging from 13.2 to 45.5 nM .
  • In Vivo Efficacy : In mouse models infected with P. berghei, compounds derived from this compound showed excellent oral efficacy, with effective doses (ED90) below 1 mg/kg when administered over several days .

Anticancer Properties

Recent research suggests that derivatives of this compound may possess anticancer properties:

  • Synergistic Effects with Chemotherapy : Studies indicated that combining this compound with traditional chemotherapeutics could enhance cancer cell-killing effects, particularly in specific cancer types .
  • Mechanisms of Action : The potential anticancer activity may arise from its ability to inhibit critical cellular processes involved in tumor growth and survival .

Comparative Analysis

The following table summarizes the biological activities and efficacies of this compound compared to other related compounds:

CompoundActivity TypeIC50 (nM)Mechanism of Action
This compoundAntimalarial13.2 - 45.5Inhibition of heme polymerase
ChloroquineAntimalarial~50Inhibition of heme polymerization
AmodiaquineAntimalarial~30Inhibition of heme polymerization
Novel Quinoline DerivativesAnticancerVariesInhibition of nucleic acid biosynthesis

Properties

IUPAC Name

ethyl 4-aminoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKZZVMTGSJGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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